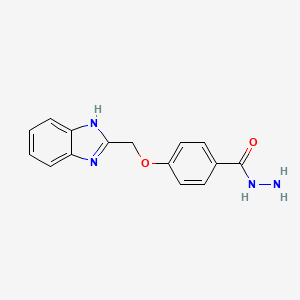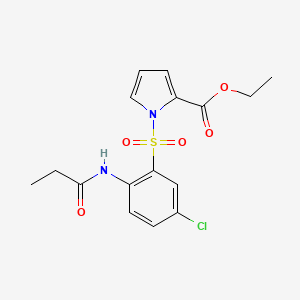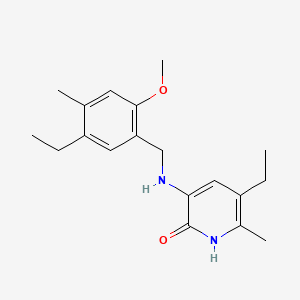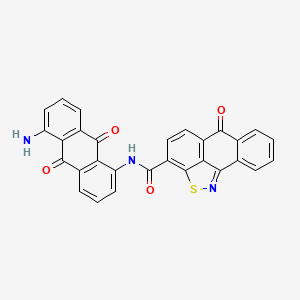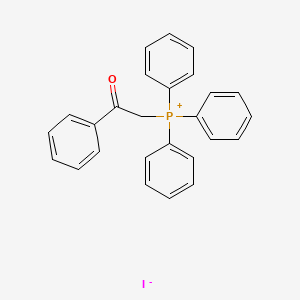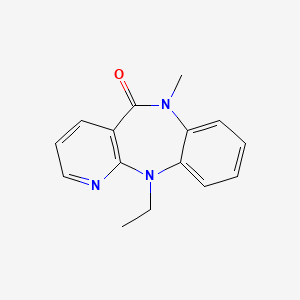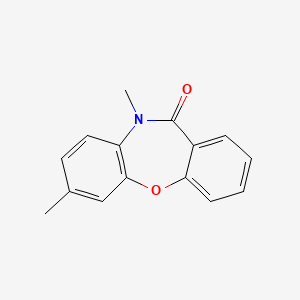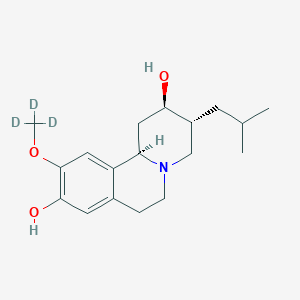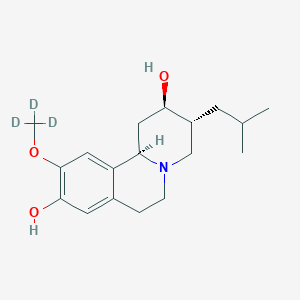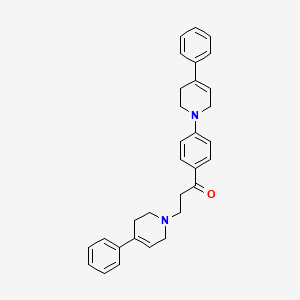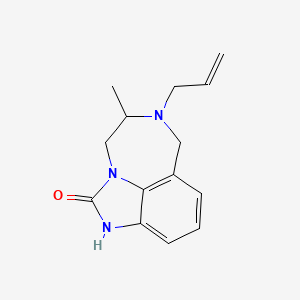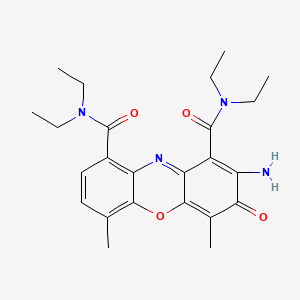
2-Amino-N,N,N',N'-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with the molecular formula C24H30N4O4
Méthodes De Préparation
The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-nitrophenol with diethylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final product .
Analyse Des Réactions Chimiques
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its unique color properties.
Mécanisme D'action
The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide can be compared with similar compounds like:
2-Amino-N,N,N’,N’-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxo-phenoxazine-1,9-dicarboxamide: This compound has a similar structure but with a hydroxy group at the 3-position.
2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: This compound has a hydroxy group at the 7-position and a bis-diethylamide group.
The uniqueness of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide lies in its specific structural arrangement and the resulting chemical properties .
Propriétés
Numéro CAS |
57270-56-1 |
|---|---|
Formule moléculaire |
C24H30N4O4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2-amino-1-N,1-N,9-N,9-N-tetraethyl-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-7-27(8-2)23(30)15-12-11-13(5)21-18(15)26-19-16(24(31)28(9-3)10-4)17(25)20(29)14(6)22(19)32-21/h11-12H,7-10,25H2,1-6H3 |
Clé InChI |
NAYXTGWSJYBNPY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)N(CC)CC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


